(2S)-3-(4-Methylpiperazin-1-yl)-2-[(triphenylmethyl)amino]propan-1-ol
Description
Properties
Molecular Formula |
C27H33N3O |
|---|---|
Molecular Weight |
415.6 g/mol |
IUPAC Name |
(2S)-3-(4-methylpiperazin-1-yl)-2-(tritylamino)propan-1-ol |
InChI |
InChI=1S/C27H33N3O/c1-29-17-19-30(20-18-29)21-26(22-31)28-27(23-11-5-2-6-12-23,24-13-7-3-8-14-24)25-15-9-4-10-16-25/h2-16,26,28,31H,17-22H2,1H3/t26-/m0/s1 |
InChI Key |
LPIVVHXERSMXMC-SANMLTNESA-N |
Isomeric SMILES |
CN1CCN(CC1)C[C@@H](CO)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
CN1CCN(CC1)CC(CO)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-(4-Methylpiperazin-1-yl)-2-[(triphenylmethyl)amino]propan-1-ol typically involves multiple steps. One common method starts with the protection of the hydroxyl group, followed by the introduction of the triphenylmethyl group through a nucleophilic substitution reaction. The piperazine ring is then introduced via a substitution reaction, and finally, the methyl group is added through alkylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification steps are often streamlined using techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2S)-3-(4-Methylpiperazin-1-yl)-2-[(triphenylmethyl)amino]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the triphenylmethyl group.
Substitution: The piperazine ring can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group typically yields a ketone, while reduction can lead to the removal of the triphenylmethyl group, resulting in a simpler amine structure.
Scientific Research Applications
(2S)-3-(4-Methylpiperazin-1-yl)-2-[(triphenylmethyl)amino]propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-3-(4-Methylpiperazin-1-yl)-2-[(triphenylmethyl)amino]propan-1-ol involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, potentially inhibiting their activity. The triphenylmethyl group may enhance the compound’s binding affinity and specificity. The hydroxyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
(2S)-3-(Morpholin-4-yl)-2-[(triphenylmethyl)amino]propan-1-ol (CAS 2059910-43-7)
- Key Differences : Replaces the 4-methylpiperazine with a morpholine ring.
- Impact : Morpholine’s oxygen atom enhances polarity, reducing logP compared to the methylpiperazine analogue. This may alter pharmacokinetic properties (e.g., reduced blood-brain barrier penetration) .
- Molecular Weight : 402.53 g/mol (identical backbone).
MK22 (2-(4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl)propan-1-one)
- Key Differences : Features a trifluoromethylphenyl group instead of trityl and a ketone instead of a hydroxyl group.
- Impact: The electron-withdrawing CF₃ group increases metabolic stability but reduces nucleophilicity. The ketone group may limit hydrogen-bonding capacity compared to the propanol backbone .
(2S)-3-[(3S)-1-(Ethylsulfonyl)piperidin-3-yl]-2-{[3-(4-methylphenyl)imidazo[1,2-a]pyrazin-8-yl]amino}propan-1-ol
- Key Differences : Incorporates an imidazopyrazine ring and ethylsulfonyl-piperidine.
Physicochemical Properties
Pharmacological and Functional Insights
- Target Compound : The trityl group may hinder membrane permeability but improve binding to hydrophobic pockets in enzymes (e.g., kinase ATP-binding sites).
- MK22 : The CF₃ group enhances binding to aromatic residues in receptors (e.g., serotonin 5-HT₂A), as seen in arylpiperazine drug candidates .
- RCSB PDB 9JY Ligand : Demonstrated activity in kinase inhibition assays, with the imidazopyrazine moiety critical for ATP-competitive binding .
Biological Activity
The compound (2S)-3-(4-Methylpiperazin-1-yl)-2-[(triphenylmethyl)amino]propan-1-ol, often referred to in the literature as a piperazine derivative, has garnered attention for its potential biological activities, particularly in the context of cancer therapy and neuropharmacology. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The compound features a piperazine ring substituted with a triphenylmethyl group, which is significant for its biological properties. The structural formula can be represented as follows:
Research indicates that compounds with similar structures often interact with various biological targets, including receptors and enzymes involved in cellular signaling pathways. The specific actions of this compound can be summarized as follows:
- Microtubule Dynamics : Similar piperazine-based compounds have been shown to inhibit microtubule dynamics, leading to mitotic arrest in cancer cells. This suggests that our compound may also exert effects on microtubule stability, potentially enhancing sensitivity to apoptotic signals in tumor cells .
- Receptor Interaction : The compound may interact with central nervous system receptors, particularly serotonin receptors, which play a crucial role in mood regulation and cognitive functions. Studies on related compounds indicate selective agonistic activity at 5-HT1A receptors, suggesting potential applications in treating mood disorders .
Biological Activity Data
Case Studies
Several studies have investigated the biological effects of piperazine derivatives similar to this compound.
- Colon Cancer Study : A study demonstrated that a closely related piperazine compound significantly increased the apoptosis of HT29 colon cancer cells through enhanced TNF receptor expression and caspase activation. The ED50 for inducing mitotic arrest was found to be approximately 115 nM .
- Neuropharmacological Assessment : Research into piperazine derivatives indicated their role as selective 5-HT1A receptor agonists, leading to decreased levels of serotonin metabolites in the brain and potential therapeutic effects for anxiety disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
